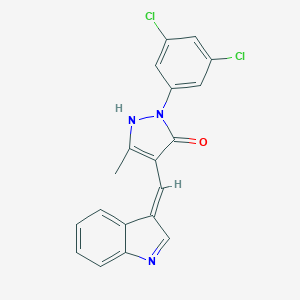![molecular formula C21H16BrN3O B302871 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B302871.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide, also known as BIA, is a chemical compound that has been extensively studied for its potential therapeutic properties. BIA belongs to the class of benzimidazole derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide also has several limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis challenging. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is also highly insoluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide. One area of interest is the development of more efficient synthesis methods for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide and its derivatives. Another area of interest is the elucidation of the mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide, which could lead to the development of more effective anticancer drugs. Additionally, further studies are needed to investigate the potential side effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics in vivo. Finally, the potential use of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in combination with other anticancer drugs should be explored.
Métodos De Síntesis
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide involves the reaction of 2-(4-bromophenyl)acetic acid with 4-(1H-benzimidazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in a high yield.
Aplicaciones Científicas De Investigación
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to inhibit the growth of tumor xenografts in animal models.
Propiedades
Nombre del producto |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide |
|---|---|
Fórmula molecular |
C21H16BrN3O |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C21H16BrN3O/c22-16-9-5-14(6-10-16)13-20(26)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |
Clave InChI |
XBEPWNJATSEUQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B302805.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)

![N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B302814.png)